Product packaging for 2-(Pyridin-4-YL)acetonitrile(Cat. No.:CAS No. 13121-99-8)

2-(Pyridin-4-YL)acetonitrile

Cat. No.: B076164
CAS No.: 13121-99-8
M. Wt: 118.14 g/mol
InChI Key: BMVSAKPRNWZCPG-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)acetonitrile is a versatile and valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a pyridine ring, a key pharmacophore, directly linked to a reactive nitrile group, making it a crucial building block for the construction of more complex molecules. Its primary research value lies in its role as a key synthetic intermediate for the development of kinase inhibitors and other biologically active molecules. The nitrile group can be readily transformed into other functional groups, such as amidines, carboxylic acids, and tetrazoles, allowing for significant molecular diversification. The 4-pyridyl moiety is a common structural element in ligands for various enzymatic targets. Key Identifiers: • CAS RN: 13121-99-8 • Molecular Formula: C₇H₆N₂ • Molecular Weight: 118.14 g/mol Handling & Storage: This compound is air and heat sensitive. It must be stored sealed in a dry environment under inert gas and refrigerated (0-10°C) to maintain stability and purity. Notice: This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2 B076164 2-(Pyridin-4-YL)acetonitrile CAS No. 13121-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVSAKPRNWZCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399437
Record name 2-(PYRIDIN-4-YL)ACETONITRILE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13121-99-8
Record name 2-(PYRIDIN-4-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)acetonitrile
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The Significance of Pyridine Containing Nitriles As Versatile Synthetic Building Blocks

Pyridine-containing nitriles represent a class of organic compounds of immense importance to synthetic chemistry. Their value stems from the combined chemical utility of the pyridine (B92270) ring and the nitrile functional group.

The pyridine ring is a six-membered aromatic heterocycle that is isoelectronic with benzene. numberanalytics.com The presence of the nitrogen atom, however, imparts unique electronic properties, including a dipole moment and the ability to act as a hydrogen bond acceptor or a ligand for metal ions. numberanalytics.comchim.it This has led to the widespread incorporation of the pyridine scaffold into a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced organic materials like conducting polymers. numberanalytics.com Pyridine derivatives are integral to numerous drugs, such as anti-inflammatory agents and anticancer compounds. numberanalytics.comfrontiersin.org

On the other hand, the nitrile (or cyano) group is a cornerstone of functional group-oriented synthesis. researchgate.net Its unique reactivity, characterized by a nucleophilic nitrogen atom and an electrophilic carbon center, allows for a wide range of chemical transformations. researchgate.net The nitrile group can be readily converted into other critical functional groups, such as primary amines, carboxylic acids, and amides. researchgate.net Furthermore, it is an active participant in cycloaddition reactions, providing a direct route to various nitrogen-containing heterocyclic systems. researchgate.net Activated nitriles, in particular, are powerful reagents for constructing complex molecular architectures from simpler precursors. longdom.org The combination of these two functionalities in pyridine-containing nitriles creates a powerful synthetic tool, enabling the efficient construction of diverse and complex molecular frameworks with potential applications in medicinal chemistry and materials science. ontosight.aiekb.eg

Synthetic Methodologies for 2 Pyridin 4 Yl Acetonitrile and Its Analogs

Classical and Established Synthetic Routes to 2-(Pyridin-4-YL)acetonitrile

Traditional methods for the synthesis of this compound have relied on fundamental organic reactions, including decarboxylation and cyanoethylation strategies. These routes are often characterized by their straightforward reaction pathways and the use of readily available starting materials.

One established method for preparing this compound involves the decarboxylation of a suitable precursor, typically an ester derivative. A notable example is the synthesis starting from 4-chloropyridine (B1293800) hydrochloride and ethyl cyanoacetate (B8463686). These starting materials are reacted to form ethyl 2-cyano-2-(pyridin-4-yl)acetate. Subsequent heating of this intermediate in the presence of a salt, such as lithium chloride, in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO), induces decarboxylation to yield the desired this compound. acs.org This two-step process is advantageous due to its operational simplicity and relatively high yields. acs.org

The reaction conditions for the decarboxylation step can be optimized to maximize the yield of the final product, as illustrated in the following table:

PrecursorReagentSolventTemperature (°C)Time (min)Yield (%)
Ethyl 2-cyano-2-(pyridin-4-yl)acetateLithium ChlorideDMSO10018092.6
Ethyl 2-cyano-2-(pyridin-4-yl)acetateLithium ChlorideDMSO12015089.3
Ethyl 2-cyano-2-(pyridin-4-yl)acetateLithium ChlorideDMSO1609081.5

Table 1: Effect of Reaction Conditions on the Decarboxylation of Ethyl 2-cyano-2-(pyridin-4-yl)acetate. Data sourced from patent CN103483244A. acs.org

This method highlights a classical approach where the carbon-carbon bond of the carboxyl group is cleaved to afford the final product. wikipedia.org The choice of solvent and temperature is crucial for the efficiency of the decarboxylation process. nih.gov

Cyanoethylation, in its classic sense, involves the addition of a nucleophile to acrylonitrile (B1666552). However, in the context of synthesizing this compound, the term can be more broadly interpreted as the introduction of a cyanomethyl (-CH₂CN) group onto the pyridine (B92270) ring. While direct cyanoethylation of pyridine at the 4-position with acrylonitrile is not a commonly reported high-yield method for this specific compound, related strategies for cyanomethylation have been developed. These methods are crucial for creating the C-C bond between the pyridine ring and the acetonitrile (B52724) moiety. bath.ac.uk

For instance, the reaction of pyridine derivatives with reagents that can deliver a cyanomethyl anion or its equivalent serves as a functional cyanoethylation strategy. These reactions often fall under the category of nucleophilic substitution or metal-catalyzed processes, which will be discussed in subsequent sections. The versatility of the cyano group allows for its conversion into other functional groups like carboxylic acids or amines, making cyanomethylated pyridines valuable synthetic intermediates. bath.ac.uk

Nucleophilic Substitution Approaches for this compound and Substituted Analogs

Nucleophilic aromatic substitution (SNAr) represents a direct and widely used method for the synthesis of this compound and its analogs. This approach typically involves the reaction of a 4-halopyridine with a cyanide source. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates attack by nucleophiles, making this a viable synthetic strategy. acs.org

The reaction of 4-chloropyridine or 4-bromopyridine (B75155) with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent, leads to the displacement of the halide and the formation of this compound. vulcanchem.comacs.org The reactivity of the starting halopyridine is a key factor, with fluoro- and chloro-pyridines often exhibiting different reaction rates. acs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org

The choice of solvent and the presence of a catalyst can influence the reaction's efficiency. A study on the SNAr reactions of 2-fluoropyridines with various nucleophiles, including potassium cyanide, demonstrated that the reactions could proceed in good yields under relatively mild conditions. acs.org

HalopyridineCyanide SourceSolventConditionsProduct
4-chloropyridineSodium CyanideAcetoneReflux with catalytic Potassium Iodidep-chlorophenyl acetonitrile
2-fluoropyridinePotassium Cyanide-Mild conditions2-cyanopyridine
4-chloropyridine-MeCNCatalyzed by zinc nitrate, 75 °C, 24 h-

Table 2: Examples of Nucleophilic Substitution Reactions for the Synthesis of Pyridylacetonitriles. Data compiled from various sources. bath.ac.ukacs.orgacs.org

This methodology is not limited to the parent compound and can be applied to the synthesis of substituted analogs, provided the necessary substituted halopyridines are available.

Transition Metal-Catalyzed Syntheses Involving this compound and Related Structures

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of this compound and its derivatives, offering high efficiency, functional group tolerance, and milder reaction conditions compared to classical methods.

Palladium catalysts are widely employed in cross-coupling reactions to form carbon-carbon bonds. One such application is the cyanation of aryl and heteroaryl halides. The palladium-catalyzed coupling of 4-halopyridines with a cyanide source provides an effective route to this compound. nih.gov Various palladium catalysts and ligands have been developed to improve the efficiency and reproducibility of these reactions, which can sometimes be hampered by catalyst poisoning by the cyanide ion. nih.gov The use of less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]), has also been explored in palladium-catalyzed cyanations. nih.gov

A related palladium-catalyzed approach is the direct deprotonative arylation of 2-pyridylacetonitrile (B1294559) with aryl bromides. This method, utilizing a Pd(OAc)₂/NixantPhos catalytic system, allows for the synthesis of α-aryl-2-pyridylacetonitrile derivatives in high yields. researchgate.net While this reaction functionalizes the methylene (B1212753) group of a pyridylacetonitrile rather than forming the core structure, it demonstrates the utility of palladium catalysis in manipulating these molecules.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, represents another potential route. wikipedia.org In principle, this compound could be synthesized by coupling a suitable protected cyano-alkyne with a 4-halopyridine.

Catalyst SystemReactantsProductYield (%)
Pd(OAc)₂/NixantPhos2-pyridylacetonitrile, Aryl Bromideα-aryl-2-pyridylacetonitrile80-97
[Pd(cinnamyl)Cl]₂/nBu₃PAryl Bromide, N-cyano-N-phenyl-p-toluenesulfonamideAryl NitrileGood-Excellent
Pd₂(dba)₃/DPE-Phos2-(pyridin-2-yl)acetonitrile, Propargyl Carbonate3-substituted-indolizine-1-carbonitrile61

Table 3: Examples of Palladium-Catalyzed Reactions Involving Pyridylacetonitriles and Analogs. Data compiled from various sources. acs.orgresearchgate.netrsc.org

Nickel catalysis has gained prominence as a more economical and sustainable alternative to palladium for certain transformations. Several nickel-catalyzed methods for the synthesis of nitriles, including those with a pyridine scaffold, have been developed.

One innovative approach is the nickel-catalyzed deaminative cyanation of Katritzky pyridinium (B92312) salts. nih.gov This method allows for the conversion of primary amines into alkyl nitriles using the less toxic zinc cyanide (Zn(CN)₂) as the cyanide source. An alkyl amine can be converted to a pyridinium salt, which then undergoes nickel-catalyzed cyanation. This strategy has been shown to be effective for a range of substrates, including those containing a pyridine ring. nih.gov

Furthermore, nickel-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles. acs.org These methods often employ inexpensive and non-toxic cyanide sources like 4-cyanopyridine (B195900) N-oxide as a cyano shuttle, operating under mild conditions with broad functional group tolerance. acs.org The development of dual photoredox-nickel catalysis has enabled the cyanation of aryl halides at room temperature, avoiding the need for air-sensitive ligands and hypertoxic cyanating agents. chinesechemsoc.org

Catalyst SystemReactantsCyanide SourceKey Features
Nickel/XantphosKatritzky Pyridinium SaltsZn(CN)₂Deaminative cyanation, tolerates heterocycles
NickelAryl Halides4-cyanopyridine N-oxideMild conditions, broad functional group tolerance
Nickel/PhotoredoxAryl Halides-Room temperature, benign conditions

Table 4: Overview of Nickel-Catalyzed Cyanation Methodologies. Data compiled from various sources. acs.orgnih.govchinesechemsoc.org

Green Chemistry Principles and Sustainable Protocols in Pyridineacetonitrile Synthesis

The synthesis of pyridine derivatives, including this compound and its analogs, is increasingly guided by the principles of green and sustainable chemistry. frontiersin.org This shift addresses the environmental impact of traditional chemical manufacturing by focusing on methods that are more efficient, use less hazardous materials, and reduce waste. frontiersin.orgijarsct.co.in Key strategies in this eco-friendly approach include the development of one-pot multicomponent reactions (MCRs), the use of alternative energy sources like microwave irradiation, and the application of environmentally benign solvents and catalysts. researchgate.netnih.gov

Another significant advancement is the use of microwave-assisted synthesis. ijarsct.co.in This method often leads to dramatically shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govijpsonline.com The uniform and rapid heating provided by microwaves can enhance reaction rates and reduce the formation of by-products. ijarsct.co.in

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Researchers are actively exploring greener alternatives to traditional, often toxic, organic solvents. rsc.org Water and ethanol (B145695) are frequently used as readily available and non-toxic options. ijpsonline.com Furthermore, novel bio-based solvents, such as Cyrene, are emerging as sustainable replacements for polar aprotic solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethyl sulfoxide (DMSO). rsc.orgresearchgate.net Cyrene, derived from cellulose, is biodegradable and non-toxic, making it an attractive medium for a more sustainable chemical industry. researchgate.net

Catalysis also plays a pivotal role. The development of heterogeneous, reusable, and non-toxic catalysts is a key area of research. researchgate.net Examples include natural materials like dolomitic limestone and engineered nanocatalysts, which can be easily separated from the reaction mixture and reused, further reducing waste and cost. researchgate.net

A study by Fadda et al. provides a clear example of the benefits of microwave irradiation in the synthesis of highly functionalized pyridine analogs. The one-pot, three-component reaction of N-alkyl-2-cyanoacetamides, various aldehydes, and malononitrile (B47326) was performed using both conventional heating (∆) and microwave irradiation (μω). As detailed in the table below, the microwave-assisted method consistently resulted in significantly shorter reaction times and, in many cases, higher yields.

Table 1. Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 6-Amino-1-alkyl-2-oxo-4-aryl-1,2-dihydropyridine-3,5-dicarbonitriles nih.gov
ProductMethodTimeYield (%)
6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile1.5 h84
μω3 min90
6-Amino-1-butyl-2-oxo-4-(4-chlorophenyl)-1,2-dihydropyridine-3,5-dicarbonitrile1 h90
μω2 min95
6-Amino-1-butyl-2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridine-3,5-dicarbonitrile4 h70
μω5 min82

The following table summarizes various synthetic protocols for this compound and its analogs that incorporate green chemistry principles, such as the use of alternative solvents or energy sources.

Table 2. Sustainable Synthetic Protocols for this compound and Analogs
ReactantsMethod/CatalystSolventConditionsProductYield (%)Source
4-chloropyridine hydrochloride, Ethyl cyanoacetateDecarboxylation with Lithium chlorideDimethyl sulfoxide (DMSO)100-160 °C, 90-180 minThis compound89-93 google.com
N-butyl-2-cyanoacetamide, 4-Pyridinecarboxaldehyde, MalononitrileMicrowave-assisted one-pot reaction / K₂CO₃EthanolReflux, 5 min6-Amino-1-butyl-2-oxo-4-(pyridin-4-yl)-1,2-dihydropyridine-3,5-dicarbonitrile82 nih.gov
4,4',4''-Triformyltriphenylamine, 4-PyridylacetonitrileBase-catalyzed condensationMethanolNot specifiedTriphenylamine pyridine acetonitrile fluorogenNot specified rhhz.net
Anthranilamide, 4-PyridinecarboxaldehydeCaffeinium hydrogen sulphate (recyclable catalyst)EthanolReflux2-(Pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one88 ymerdigital.com

Chemical Reactivity and Mechanistic Investigations of 2 Pyridin 4 Yl Acetonitrile

Reactivity Profiles of the Active Methylene (B1212753) Group in 2-(Pyridin-4-YL)acetonitrile

The methylene group (CH₂) in this compound is positioned between two electron-withdrawing groups: the pyridine (B92270) ring and the nitrile moiety. This positioning significantly increases the acidity of the methylene protons, rendering them susceptible to deprotonation by even mild bases to form a stable carbanion. This "active methylene" character is the cornerstone of its utility in carbon-carbon bond-forming reactions.

Knoevenagel Condensation Reactions and Derivatives Thereof

The Knoevenagel condensation is a fundamental reaction involving active methylene compounds. numberanalytics.com It consists of a nucleophilic addition of the active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orglscollege.ac.in The reaction is generally catalyzed by a weak base, such as piperidine (B6355638) or pyridine. numberanalytics.comlscollege.ac.in

The active methylene group in this compound readily participates in Knoevenagel condensations. For instance, it reacts with various aromatic aldehydes in the presence of a catalyst like piperidine to form substituted acrylonitriles. researchgate.netmdpi.com These reactions are crucial for synthesizing complex molecules with specific electronic and photophysical properties. mdpi.com A notable application is the synthesis of aggregation-induced emission (AIE) luminogens, where this compound is condensed with substituted benzaldehydes. mdpi.com

The Doebner modification of the Knoevenagel condensation utilizes pyridine as a base and is particularly applicable when one of the activating groups on the methylene component is a carboxylic acid, leading to condensation with concurrent decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Knoevenagel Condensation Reactions with Pyridylacetonitriles

Aldehyde Reactant Pyridylacetonitrile Isomer Catalyst/Solvent Product Yield Reference
4-(di-p-tolylamino)benzaldehyde This compound Piperidine / Acetonitrile (B52724) (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-4-yl)acrylonitrile 75% mdpi.com
4-(di-p-tolylamino)benzaldehyde 2-(Pyridin-2-yl)acetonitrile Piperidine / Acetonitrile (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-2-yl)acrylonitrile 65-75% mdpi.com
4-(di-p-tolylamino)benzaldehyde 2-(Pyridin-3-yl)acetonitrile Piperidine / Acetonitrile (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-3-yl)acrylonitrile 65-75% mdpi.com
2-Methoxybenzaldehyde Thiobarbituric Acid* Piperidine / Ethanol (B145695) 5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione - lscollege.ac.in
9-Julolidinecarboxaldehyde 2-Methyl-thiazolo[4,5-b]pyrazine* Piperidine / Acetic Acid (E)-2-(2-(Julolidin-9-yl)vinyl)thiazolo[4,5-b]pyrazine 53% jst.go.jp

Other Condensation and Annulation Reactions

Beyond the standard Knoevenagel condensation, the active methylene group of this compound is a precursor for various other condensation and annulation (ring-forming) reactions. These reactions often proceed through an initial Michael addition or a related conjugate addition, followed by an intramolecular cyclization.

One such pathway is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a new six-membered ring. masterorganicchemistry.com While a direct example with this compound is not prominently documented, the principle applies. The carbanion generated from this compound could act as a Michael donor to an α,β-unsaturated ketone. The resulting intermediate, a 1,5-dicarbonyl-like compound, could then undergo an intramolecular aldol-type cyclization. masterorganicchemistry.com

Thorpe-Ziegler reactions represent another class of annulations where the active methylene group can participate. This reaction involves the intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis. A related intermolecular reaction, the Thorpe-Ziegler addition, involves the addition of an active methylene group to a nitrile, which can initiate a cascade to form heterocyclic systems. researchgate.net For example, heating active methylene reagents with anthranilonitrile can afford quinoline (B57606) and quinazoline (B50416) derivatives. researchgate.net

Furthermore, the Knoevenagel adducts derived from this compound are themselves reactive intermediates for annulation reactions. For instance, reacting 2-(benzo[d]thiazol-2-yl)-3-(pyridin-4-yl)acrylonitrile with malononitrile (B47326) leads to the formation of complex fused heterocyclic systems like pyrido[2,1-b] nih.govbenzothiazole derivatives. researchgate.net

Chemical Transformations Involving the Nitrile Functional Group

The nitrile (C≡N) group is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. libretexts.org This polarity allows it to react with a wide range of nucleophiles and to undergo reduction to form amines or aldehydes.

Nucleophilic Attack and Subsequent Derivative Formation

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. libretexts.org This initial attack yields an sp²-hybridized imine anion, which is a key intermediate for further transformations. libretexts.org

A classic example is the reaction with organometallic reagents like Grignard or organolithium reagents. libretexts.org The nucleophilic carbon of the organometallic reagent adds to the nitrile carbon, forming an imine anion salt. Subsequent hydrolysis of this intermediate does not yield an amine but rather a ketone, with the nitrogen being eliminated as ammonia. This two-step sequence provides an effective method for synthesizing ketones where a new carbon-carbon bond is formed. libretexts.org

Nitriles can also be hydrolyzed to carboxylic acids under acidic or basic conditions. libretexts.org The base-catalyzed mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon to form a hydroxy imine, which then tautomerizes to an amide. libretexts.org The amide can then be further hydrolyzed to a carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.org

Reductive Pathways of the Nitrile Moiety

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Primary Amines: The most common method for converting nitriles to primary amines (R-CH₂NH₂) is through reduction with strong hydride-donating agents like lithium aluminum hydride (LiAlH₄). libretexts.orgacs.org The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.orglibretexts.org The first addition forms an imine anion, which is then rapidly reduced by a second hydride ion to a dianion intermediate. An aqueous workup then protonates the dianion to furnish the primary amine. libretexts.org Various metal pincer complexes have also been developed as catalysts for the hydrogenation of nitriles to primary amines under hydrogen gas. rug.nl

Partial Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBALH). libretexts.org DIBALH adds a single hydride equivalent to the nitrile, forming a stable aluminum-imine complex. Unlike with LiAlH₄, a second hydride addition does not occur. libretexts.org During aqueous workup, this complex is hydrolyzed to release the aldehyde. libretexts.org Lithium triethoxyaluminohydride is another reagent reported for the partial reduction of nitriles to aldehydes. acs.org

Table 2: Summary of Reductive Pathways for the Nitrile Group

Reagent(s) Product Type of Reduction Reference
Lithium Aluminum Hydride (LiAlH₄) Primary Amine (R-CH₂NH₂) Complete Reduction libretexts.orgacs.org
Diisobutylaluminum Hydride (DIBALH) Aldehyde (R-CHO) Partial Reduction libretexts.org
Lithium Triethoxyaluminohydride (LiAl(OEt)₃H) Aldehyde (R-CHO) Partial Reduction acs.org
Catalytic Hydrogenation (e.g., Ru-Pincer Complex, H₂) Primary Amine (R-CH₂NH₂) Complete Reduction rug.nl

Reactivity and Functionalization of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. uiowa.edu This inherent electron deficiency makes the ring system generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack and metal-catalyzed cross-coupling reactions. uiowa.eduorganic-chemistry.org

The nitrogen atom itself is nucleophilic and can react with electrophiles such as alkyl halides to form N-alkylated pyridinium (B92312) salts. uiowa.edu This N-alkylation further increases the electron-deficiency of the ring, making the α (C2, C6) and γ (C4) positions highly electrophilic and prone to attack by nucleophiles.

Modern synthetic methods have enabled a wide range of C-H functionalization and cross-coupling reactions on the pyridine scaffold. organic-chemistry.org For this compound, functionalization can occur at the C2, C3, C5, and C6 positions. Reactions such as the Minisci reaction allow for the introduction of alkyl radicals onto the electron-deficient ring. Transition-metal-catalyzed cross-coupling reactions, like the Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds, typically requiring an initial halogenation of the pyridine ring. For instance, an optimized Suzuki-Miyaura coupling can be used to build more complex structures from chloro- or bromo-substituted pyridines. organic-chemistry.org Direct C-H activation provides a more atom-economical route to functionalization, avoiding the pre-functionalization step.

Nucleophilic Aromatic Substitution on Pyridine Derivatives

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the C2 and C4 positions. pearson.comyoutube.comquimicaorganica.orgyoutube.com The presence of a good leaving group at these positions facilitates the reaction. While this compound itself does not have a leaving group other than hydride, understanding SNA_r is crucial as it provides a pathway to introduce the cyanomethyl group onto a pre-functionalized pyridine ring or to further functionalize derivatives. acs.org

The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. youtube.comyoutube.com Subsequent elimination of the leaving group restores the aromaticity of the ring. pearson.comquimicaorganica.org

The reactivity of pyridines in SNA_r reactions can be enhanced by the presence of electron-withdrawing groups on the ring or by the formation of pyridinium salts, which further increase the ring's electron deficiency. youtube.comresearchgate.net

Mechanistic Studies of Key Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and developing new synthetic methodologies.

Elucidation of Catalytic Reaction Cycles

The catalytic cycles of transition metal-catalyzed C-H functionalization reactions are often complex, involving several key steps. For palladium-catalyzed reactions, a typical cycle involves:

C-H Activation: The palladium catalyst, often in a Pd(II) state, coordinates to the pyridine nitrogen and activates a C-H bond, forming a palladacycle intermediate. rsc.orgnih.gov

Oxidative Addition: The substrate that will be coupled to the pyridine ring undergoes oxidative addition to the palladium center, leading to a Pd(IV) intermediate. rsc.org

Reductive Elimination: The two coupled fragments are eliminated from the palladium center, forming the C-C or C-heteroatom bond and regenerating the Pd(II) catalyst. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating these catalytic cycles, providing insights into the energies of intermediates and transition states. acs.orgresearchgate.netnih.gov For instance, DFT calculations have been used to study the mechanism of nickel-catalyzed alkenylation of pyridine, revealing the crucial roles of the Lewis acid and ligands in determining selectivity. researchgate.net

Analysis of Reaction Intermediates and Transition State Structures

The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction mechanism. acs.orgnih.gov In the context of C-H activation, cyclometalated intermediates have been isolated and structurally characterized, confirming their role in the catalytic cycle. dmaiti.com

Kinetic studies, including the determination of reaction orders and kinetic isotope effects, also offer valuable mechanistic insights. nih.govacs.orgnih.gov For example, a significant kinetic isotope effect when a C-H bond is replaced with a C-D bond suggests that C-H bond cleavage is involved in the rate-determining step of the reaction. beilstein-journals.org

Spectroscopic techniques, such as NMR and mass spectrometry, are powerful tools for identifying and studying transient intermediates in solution. uzh.chnih.gov The combination of experimental and computational approaches allows for a detailed understanding of the transition state structures and the factors that control the reactivity and selectivity of reactions involving this compound and related pyridine derivatives. acs.orgnih.govacs.org

Advanced Applications of 2 Pyridin 4 Yl Acetonitrile As a Synthetic Intermediate

Synthesis of Diverse Heterocyclic Ring Systems Utilizing 2-(Pyridin-4-YL)acetonitrile

The unique structural features of this compound enable its participation in a variety of cyclization and annulation reactions, leading to the formation of numerous important heterocyclic cores.

The indolizine (B1195054) scaffold, a nitrogen-containing fused heterocyclic system, is a key component in many biologically active compounds. 2-(Pyridin-yl)acetonitrile derivatives are instrumental in constructing this framework through several synthetic strategies.

One prominent method involves a three-component reaction, where a 2-(pyridin-2-yl)acetonitrile derivative condenses with aldehydes and isonitriles to efficiently produce diversely substituted indolizines. enamine.net Another powerful approach is the domino Michael/SN2/aromatization annulation, which reacts 2-pyridylacetates with bromonitroolefins without the need for a metal catalyst, affording functionalized indolizines in moderate to excellent yields. nih.gov This metal-free strategy highlights the potential for greener and more efficient chemical processes. nih.gov

Further transformations of the synthesized indolizine ring are also possible. For instance, indolizines can undergo an oxidative [8+2]-cycloaddition reaction with diethyl acetylenedicarboxylate (B1228247) in the presence of a copper catalyst to form pyrrolo[2,1,5-cd]indolizine systems. nih.gov

Table 1: Selected Syntheses of Indolizine Scaffolds

Reactants Reagents/Conditions Product Type Yield Citation
2-(Pyridin-2-yl)acetonitrile, Aldehydes, Isonitriles - Diversely substituted indolizines - enamine.net
Methyl 2-(pyridin-2-yl)acetate, Bromonitroolefin Metal-free, cascade reaction Functionalized indolizines Up to 99% nih.gov
2-Alkylpyridines, α-Brominated nitroalkenes Metal-free, cascade Michael/SN2/aromatization Polysubstituted indolizines - nih.gov
Indolizine, Diethyl acetylenedicarboxylate Cu(OAc)₂, Toluene, 90°C Pyrrolo[2,1,5-cd]indolizine 61% nih.gov

Quinoline (B57606) and its derivatives are a critical class of heterocyclic compounds with broad applications, particularly in medicinal chemistry. google.com While direct synthesis from this compound is less commonly detailed, related structures and synthetic strategies highlight its potential utility. The Friedländer annulation, a classical method for quinoline synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group, such as an acetonitrile (B52724) derivative. researchgate.net

Modern variations of this synthesis employ various catalysts to improve efficiency and sustainability. For example, metal-organic frameworks (MOF-5) have been used as highly efficient and recyclable catalysts for the one-pot, three-component synthesis of 2,4-disubstituted quinolines from an aromatic amine, an aldehyde, and an alkyne. researchgate.net Similarly, palladium-mediated Suzuki-Miyaura cross-coupling reactions have been utilized to create complex quinoline derivatives, such as 2-(4-(pyridin-4-yl)phenoxy)quinolin-3-carbaldehydes, which show potential as anticancer agents.

Table 2: Modern Synthetic Approaches to Quinoline Derivatives

Reactants Catalyst/Conditions Product Type Yield Citation
Aromatic Amine, Aldehyde, Alkyne MOF-5, 110°C 2,4-Disubstituted quinolines 87-91% researchgate.net
2-Aminobenzyl alcohols, Ketones/Nitriles Co(OAc)₂·4H₂O Quinolines/Quinazolines Good
2-Chloro-quinoline-3-carbaldehydes, 4-(Pyridin-4-yl)phenol Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C 2-(4-(Pyridin-4-yl)phenoxy)quinolin-3-carbaldehydes 60-64%

The pyrazolo[1,5-a]pyrazine (B3255129) ring system is another important heterocyclic scaffold. While the direct synthesis of this system starting from this compound is not prominently documented, a related transformation showcases the role of acetonitrile derivatives in functionalizing this core structure.

Research has demonstrated the synthesis of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles starting from 4-chloropyrazolo[1,5-a]pyrazines. The reaction proceeds with tert-butyl cyanoacetate (B8463686) in the presence of sodium hydride, followed by decarboxylation, to yield the target acetonitrile derivative. enamine.net These resulting pyrazolo[1,5-a]pyrazin-4-ylacetonitriles can then be used as precursors for creating new, more complex fused systems, such as pyrazolo[1,5-a]pyrido[2,1-c]pyrazines. enamine.net

Table 3: Synthesis of Functionalized Pyrazolo[1,5-a]pyrazines

Starting Material Reagents/Conditions Intermediate/Product Citation
4-Chloropyrazolo[1,5-a]pyrazines 1. tert-Butyl cyanoacetate, NaH, DMF; 2. CF₃CO₂H, CH₂Cl₂ Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles
Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles Various annulation reactions Pyrazolo[1,5-a]pyrido[2,1-c]pyrazine derivatives enamine.net

Imidazo[4,5-b]pyridines, as bioisosteres of purines, are of significant interest in medicinal chemistry. The synthesis of the core intermediate, 2-(1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, is achieved through the cyclocondensation of 2,3-diaminopyridine (B105623) with cyano-containing reagents like 2-cyanoacetamide (B1669375) or ethyl cyanoacetate upon heating.

This key intermediate serves as a versatile platform for generating a wide range of derivatives. For instance, it can undergo aldol (B89426) condensation with aldehydes or react with benzoyl chlorides to produce acyclic precursors, which can then be cyclized to form novel tetracyclic imidazo[4,5-b]pyridine derivatives with potential antiproliferative activities. The synthesis can be carried out using both conventional heating and microwave-assisted methods.

Table 4: Synthesis of Imidazo[4,5-b]pyridine Derivatives

Reactants Reagents/Conditions Product Yield Citation
2,3-Diaminopyridine, 2-Cyanoacetamide Heat, 190°C 2-(1H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile 84%
2,3-Diaminopyridine, Ethyl cyanoacetate Heat 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile 83%
2-(1H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile, 2-Chloro-4-fluorobenzaldehyde Aldol Condensation Acyclic precursor for tetracyclic systems -

This compound and its analogs are valuable precursors for constructing various fused pyridine (B92270) rings and 2-pyridone structures. 2-Pyridones are present in numerous bioactive molecules and are often synthesized via cyclization reactions.

One method involves the reaction of malononitrile (B47326) with acetylacetone (B45752) in the presence of a base like piperidine (B6355638) to yield 3-cyano-4,6-dimethylpyridin-2(1H)-one. More complex 2-pyridones can be synthesized through multi-step sequences. For example, a [4+2] annulation of in situ generated azadienes from N-propargylamines and active methylene compounds provides a facile route to structurally diverse 2-pyridones. Gold-catalyzed cycloisomerization of N-alkenyl alkynylamides represents another modern approach to assemble substituted 2-pyridone cores.

Table 5: Selected Syntheses of Pyridone and Fused Pyridine Systems

Reactants Reagents/Conditions Product Type Citation
Malononitrile, Acetylacetone Piperidine 3-Cyano-4,6-dimethylpyridin-2(1H)-one
N-Propargylamines, Active Methylene Compounds [4+2] Annulation Structurally diversified 2-pyridones
N-Alkenyl alkynylamides Cationic Au(I)/PPh₃ catalyst Substituted 2-pyridones
Acetophenone, 1,3-Diaminopropane Palladium acetate, PTSA, THF 2-Phenyl pyridine

Generation of Complex Molecular Architectures via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex products, offering high atom and pot economy. These reactions are exceptionally useful in medicinal chemistry for rapidly generating libraries of diverse compounds.

This compound and related structures are excellent candidates for MCRs. An example is the three-component synthesis of diversely substituted indolizines from 2-(pyridin-2-yl)acetonitrile, aldehydes, and isonitriles. enamine.net Such reactions demonstrate the power of MCRs to construct intricate heterocyclic systems in a convergent and efficient manner. The ability to vary each of the starting components allows for the creation of a vast chemical space from simple building blocks, accelerating the discovery of novel molecular architectures.

Late-Stage Functionalization Strategies Employing Pyridineacetonitrile Derivatives

Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry and materials science. It involves the selective modification of complex molecules at a late point in their synthetic sequence, thereby avoiding the need for lengthy de novo synthesis to produce structural analogs. This approach is particularly advantageous for drug discovery, as it allows for the rapid generation of a library of related compounds from a common advanced intermediate, facilitating the fine-tuning of pharmacological properties. nih.gov Pyridineacetonitrile derivatives, containing the valuable pyridine core, are ideal candidates for LSF due to the prevalence of the pyridine motif in pharmaceuticals. nih.govresearchgate.net

The primary challenge in the functionalization of pyridine rings lies in their electron-deficient nature and the strong coordinating ability of the nitrogen atom, which can complicate reactions with metal catalysts. nih.govresearchgate.net However, modern synthetic chemistry has developed powerful methods to overcome these hurdles, enabling direct and regioselective C-H functionalization. These strategies are atom-economical and provide a straightforward route to modify the pyridine scaffold. nih.govnih.gov For a derivative of this compound, LSF strategies would typically target the C-H bonds at the C2, C3, C5, and C6 positions, offering multiple vectors for structural diversification.

Key strategies for the late-stage functionalization of pyridine rings, which are applicable to pyridineacetonitrile derivatives, include transition-metal-catalyzed C-H activation and tandem reaction sequences.

Transition-Metal-Catalyzed C-H Activation

Transition-metal catalysis is a cornerstone of modern LSF. beilstein-journals.org Catalysts based on palladium, rhodium, and other metals can activate specific C-H bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with high regioselectivity.

Palladium (Pd) Catalysis: Palladium catalysts, often in combination with specialized ligands like mono-N-protected amino acids, have been used for distal C-H functionalization. For instance, a robust protocol has been developed for the olefination of ferrocene (B1249389) derivatives at the C3 position, bypassing the more reactive C2 position. nih.gov This type of distal selectivity is highly sought after and could be applied to functionalize the C3/C5 positions of a pyridine ring in a pyridineacetonitrile framework.

Rhodium (Rh) Catalysis: Rhodium catalysts are particularly effective for the ortho-C-H functionalization of pyridines. nih.gov Intramolecular reactions, where an alkene is tethered to the pyridine ring, can lead to the formation of complex multicyclic pyridine derivatives through a C-H activation and cyclization cascade. nih.gov This method demonstrates how an existing pyridineacetonitrile derivative could be elaborated into more rigid and structurally complex scaffolds.

Tandem C-H Fluorination and Nucleophilic Aromatic Substitution (SNAr)

A powerful two-step approach for LSF involves an initial C-H fluorination followed by a nucleophilic aromatic substitution (SNAr). This method allows for the functionalization of positions alpha to the ring nitrogen (C2/C6). acs.org The first step installs a fluorine atom, which then acts as an excellent leaving group in the subsequent SNAr reaction. This sequence enables the introduction of a wide variety of nitrogen, oxygen, and sulfur-based nucleophiles under mild conditions, dramatically expanding the accessible chemical space from a single intermediate. acs.org

The table below summarizes key research findings on late-stage functionalization strategies applicable to pyridine-containing molecules.

Interactive Data Table: LSF Strategies for Pyridine Derivatives

StrategyCatalyst / Key ReagentsTargeted PositionBond Formed / Group IntroducedResearch Focus
Distal C-H OlefinationPd(OAc)₂ / Mono-N-protected amino acidC3 (distal)C-C (alkene)Functionalization of monosubstituted ferrocenes, demonstrating distal C-H activation. nih.gov
Intramolecular C-H Alkylation[RhCl(coe)₂]₂ / PCy₃·HClC2 (ortho)C-C (alkane)Synthesis of multicyclic pyridines via intramolecular cyclization of tethered alkenes. nih.gov
Tandem C-H Fluorination / SNArAgF₂ followed by Nucleophile/BaseC2 (ortho)C-O, C-N, C-STwo-step LSF of complex pyridines and diazines via a 2-fluoro intermediate. acs.org
Photocatalytic C3-FormylationRose Bengal / Visible LightC3C-C (formyl group)Visible-light-induced formylation of imidazo[1,2-a]pyridines. mdpi.com

These advanced LSF methods underscore the versatility of pyridineacetonitrile derivatives as synthetic intermediates. By applying these catalytic technologies, chemists can efficiently modify complex molecules, accelerating the development of new pharmaceuticals and functional materials.

Role of 2 Pyridin 4 Yl Acetonitrile in Pharmaceutical and Agrochemical Research

Contribution to the Discovery and Synthesis of Kinase Inhibitors

The pyridine (B92270) moiety is a well-established pharmacophore in the design of kinase inhibitors, and 2-(pyridin-4-yl)acetonitrile serves as a key starting material for introducing this critical structural element. Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is implicated in various diseases, particularly cancer.

Researchers have utilized this compound and its derivatives in the synthesis of potent kinase inhibitors. For instance, it has been employed in the preparation of compounds targeting Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy. In one study, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one, derived from a synthetic route involving a pyridine-acetonitrile precursor, was identified as a ligand-efficient inhibitor of these kinases. Further structural modifications, such as the introduction of a quinoline (B57606) moiety in place of the 4-pyridyl ring, led to an increase in activity against a panel of kinases including Aurora A, MPS1, ABL, and CHK2.

The synthesis of the novel tyrosine kinase inhibitor AKN028, which has shown promise in preclinical trials for acute myeloid leukemia (AML), also highlights the importance of pyridine-containing intermediates. While the direct use of this compound is not explicitly detailed in the synthesis of AKN028, the final structure incorporates a pyridin-4-yl group, underscoring the relevance of this scaffold in the development of kinase inhibitors. The synthesis involved a Suzuki coupling reaction with 4-pyridinylboronic acid, a derivative that can be conceptually linked back to precursors like 4-halopyridines, which are also used in the synthesis of this compound.

Table 1: Examples of Kinase Inhibitors Derived from or Related to this compound Scaffolds
Compound/DerivativeTarget Kinase(s)Key Research Finding
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1, Aurora KinasesIdentified as a ligand efficient inhibitor.
Quinoline analogue of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora A, MPS1, ABL, CHK2Showed increased inhibitory activity compared to the 4-pyridyl analogue.
AKN028 (N-3-(1H-indol-5-yl)-5-pyridin-4-yl-pyrazine-2,3-diamine)Tyrosine KinasesDemonstrated broad in vitro activity against tumor samples from AML patients.

Precursor in the Synthesis of Anti-Cancer Agents

The application of this compound extends broadly within the field of oncology drug discovery, where it serves as a precursor for a variety of anti-cancer agents. The pyridine ring is a common feature in many approved and investigational anti-cancer drugs, and the acetonitrile (B52724) group provides a versatile handle for further chemical modifications.

Recent research has focused on the design and synthesis of novel pyridine–urea scaffolds as potential anti-cancer agents targeting vascular endothelial growth factor receptor 2 (VEGFR2), a key protein in tumor angiogenesis. In these studies, a (2-aminopyridin-4-yl)boronic acid derivative, which can be synthesized from precursors related to this compound, was used to construct the core pyridine structure. The resulting compounds, such as 1-(4-(quinazolin-7-yl)pyridin-2-yl)-3-(3-(trifluoromethyl)phenyl)urea, were evaluated for their anti-cancer activity.

Furthermore, pyrimidine (B1678525) derivatives, which can be synthesized from nitrile-containing precursors, have been investigated as potent anti-cancer agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry and is found in numerous anti-cancer drugs. For example, novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity, which is relevant in the context of the tumor microenvironment.

Table 2: Examples of Anti-Cancer Agents Synthesized Using this compound or Related Precursors
Compound Class/DerivativeTherapeutic Target/MechanismKey Research Finding
Pyridine-Urea ScaffoldsVEGFR2Designed as inhibitors of a key protein in tumor angiogenesis.
1-(4-(quinazolin-7-yl)pyridin-2-yl)-3-(3-(trifluoromethyl)phenyl)ureaVEGFR2Synthesized as part of a series of novel anti-cancer agents.
2-(Pyridin-2-yl) Pyrimidine DerivativesAnti-fibrotic activityFourteen compounds showed better anti-fibrotic activities than the reference drugs Pirfenidone and Bipy55′DC.

Intermediate in the Development of Antimicrobial and Antiviral Compounds

The structural versatility of this compound also lends itself to the synthesis of compounds with antimicrobial and antiviral properties. The pyridine nucleus is present in many natural and synthetic compounds that exhibit a broad spectrum of activity against various pathogens. researchgate.net

Research has demonstrated the synthesis of symmetrical diquaternary pyridinium (B92312) salts with significant antimicrobial activity. researchgate.net These compounds were prepared through the alkylation of pyridine derivatives, a process where a precursor like this compound could be modified to participate in such reactions. For example, diquaternary salts derived from 4,4'-bipyridine (B149096) have shown inhibitory properties against a range of microorganisms, including Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus. researchgate.netacs.org

In the realm of antiviral research, the development of novel therapeutic agents is of paramount importance. Pyridine-containing compounds have been explored as potential antiviral candidates. While direct synthesis from this compound is not always explicitly stated in every study, the core pyridine structure it provides is a recurring theme in the design of new antiviral molecules. For instance, various N-dialkylaminomethylisatin β-thiosemicarbazones have been synthesized and evaluated for their antiviral and antibacterial activities, with the isatin (B1672199) moiety being a potential point for the introduction of a pyridine-containing side chain.

Table 3: Examples of Antimicrobial and Antiviral Compound Classes Related to Pyridine Scaffolds
Compound ClassType of ActivityExample Microorganisms/VirusesKey Research Finding
Symmetrical Diquaternary Pyridinium SaltsAntimicrobialB. subtilis, B. cereus, S. aureusCompounds showed efficient inhibitory properties against at least one bacterial strain. researchgate.net
N-Dialkylaminomethylisatin β-ThiosemicarbazonesAntibacterial, AntiviralVarious bacteria and virusesInvestigated for their potential as antimicrobial and antiviral agents.

Application in the Synthesis of Agrochemicals and Pesticides

Beyond its pharmaceutical applications, this compound and its derivatives are valuable intermediates in the agrochemical industry for the synthesis of pesticides, including insecticides and herbicides. The pyridine ring is a common structural motif in many commercially successful agrochemicals due to its favorable biological activity and metabolic stability.

In the field of insecticides, pyridine derivatives have been designed and synthesized to target pests such as aphids. For instance, research has focused on 3-(substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles, which are structurally related to pyridine-acetonitrile derivatives, for their insecticidal activity against Aphis gossypii. researchgate.net Another study reported on novel 2-phenylpyridine (B120327) derivatives with insecticidal activity against various pests. nih.gov The synthesis of these compounds often involves cross-coupling reactions where a pyridine-containing building block is essential. Furthermore, the fungicide fluopyram, which contains a pyridine structure, utilizes an intermediate, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, highlighting the direct relevance of substituted pyridylacetonitriles in modern pesticide synthesis. google.com

In the development of herbicides, pyrimidine-based compounds have shown significant promise. rsc.org For example, new 2- and 4-pyrimidinyloxyphenoxypropionate derivatives have been synthesized and shown to possess good herbicidal activities against both monocotyledonous and dicotyledonous weeds. researchgate.net The synthesis of such pyrimidine rings can be achieved through the condensation of nitriles, a reaction where this compound could serve as a key reactant.

Table 4: Examples of Agrochemicals and Pesticides Synthesized from Pyridine-based Precursors
Compound Class/DerivativeType of AgrochemicalTarget Pest/WeedKey Research Finding
3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitrilesInsecticideAphis gossypiiDemonstrated insecticidal efficacy. researchgate.net
2-Phenylpyridine DerivativesInsecticideMythimna separata, Aphis craccivora, Tetranychus cinnabarinusExhibited high biological activity. nih.gov
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrileFungicide IntermediateFungal pathogensAn important intermediate for the synthesis of fluopyram. google.com
2- and 4-Pyrimidinyloxyphenoxypropionate DerivativesHerbicideRape, Barnyard grassMost compounds showed good herbicidal activities. researchgate.net

Exploration as an Intermediate for Ligands Targeting Biological Receptors (e.g., Muscarinic Acetylcholine (B1216132) Receptors)

This compound is a valuable intermediate in the synthesis of ligands for various biological receptors, with a notable focus on muscarinic acetylcholine receptors (mAChRs). These receptors are involved in a wide range of physiological functions and are important therapeutic targets for neurological and psychiatric disorders.

The pyridine nitrogen in derivatives of this compound can act as a key interaction point with receptor binding sites. For instance, in the development of ligands for the M4 muscarinic receptor, a subtype implicated in schizophrenia and dementia, structure-activity relationship studies of pyrazol-4-yl-pyridine derivatives have been conducted. These studies led to the discovery of selective positive allosteric modulators (PAMs), where the pyridine moiety plays a crucial role in the ligand's potency and selectivity. The introduction of a cyano group, as present in this compound, on the pyridine core of these modulators was found to generally improve potency.

Furthermore, the synthesis of novel tricyclic M4 PAMs has been reported, aiming to improve upon earlier generations of modulators that suffered from poor solubility and brain exposure. While the synthetic routes are complex, they often involve the construction of a pyridinone ring system, which can be derived from pyridine-based precursors.

Table 5: Examples of Ligands for Biological Receptors Synthesized from Pyridine-based Precursors
Ligand Class/DerivativeTarget ReceptorKey Research Finding
Pyrazol-4-yl-pyridine DerivativesMuscarinic Acetylcholine Receptor M4Introduction of a cyano moiety on the pyridine core generally improved potency.
Tricyclic M4 Positive Allosteric Modulators (PAMs)Muscarinic Acetylcholine Receptor M4Novel scaffolds developed to improve pharmacological and DMPK profiles.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Bioactive Compounds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, providing insights into how chemical structure influences biological activity. Derivatives of this compound have been extensively explored in SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of bioactive compounds.

In the context of kinase inhibitors, SAR studies on 3-aminopyridin-2-one-based fragments have revealed key structural features necessary for activity. For example, the replacement of the 4-pyridyl ring with a 3-pyridyl or a phenyl ring resulted in comparable inhibitory activity against certain kinases, indicating some flexibility in the positioning of the nitrogen atom or the requirement of an aromatic system at that position.

For M4 muscarinic receptor modulators, SAR studies of pyrazol-4-yl-pyridine derivatives have demonstrated that substitution at the pyridine ring significantly impacts potency. Compounds bearing a cyano moiety generally exhibited improved potency compared to their methylated analogues. This highlights the importance of the electronic and steric properties of the substituent at this position.

In the development of antimicrobial agents, the relationship between the chemical structure of pyridine derivatives and their biological activity has been investigated. For instance, the synthesis and evaluation of a series of pyridine and thienopyridine derivatives revealed that specific substitutions on the pyridine ring led to compounds with good to strong antimicrobial activity against various bacterial and fungal strains. These SAR studies are crucial for the rational design of more effective therapeutic agents.

Table 6: Summary of Key SAR Findings for this compound Derivatives
Bioactive Compound ClassKey SAR FindingImplication for Drug Design
3-Aminopyridin-2-one Kinase InhibitorsReplacement of the 4-pyridyl ring with a 3-pyridyl or phenyl ring resulted in similar activity.Indicates flexibility in the placement of the pyridine nitrogen for kinase binding.
Pyrazol-4-yl-pyridine M4 PAMsCompounds with a cyano moiety on the pyridine core showed improved potency.Suggests the cyano group contributes favorably to receptor interaction.
Pyridine and Thienopyridine AntimicrobialsSpecific substitutions on the pyridine ring led to enhanced antimicrobial activity.Guides the design of more potent antimicrobial agents by modifying the pyridine scaffold.

Computational Chemistry and Theoretical Studies on 2 Pyridin 4 Yl Acetonitrile

Density Functional Theory (DFT) Applications in Reaction Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for analyzing chemical reactions involving pyridin-4-yl-acetonitrile and its analogs.

Prediction and Optimization of Reaction Conditions and Pathways

DFT calculations are crucial for predicting the most likely pathways a reaction will follow, thereby allowing for the optimization of reaction conditions. By modeling the energies of reactants, intermediates, transition states, and products, chemists can identify the most energetically favorable route. For instance, in the synthesis of heterocyclic compounds derived from pyridine (B92270) precursors, DFT can be used to understand the mechanistic details. ias.ac.inrsc.org

In reactions involving substituted pyridines, DFT has been employed to evaluate the suitability of different catalysts and reaction conditions. rsc.org For example, a DFT investigation into the copper-catalyzed C-H cyanation of 2-phenylpyridine (B120327) with benzyl (B1604629) nitrile helped to elucidate the complex mechanism involving multiple potential pathways. The calculations, which included solvent effects using the integral equation formalism polarized continuum model (IEFPCM), suggested the most probable routes for the conversion, providing valuable insights for optimizing such reactions. rsc.org While not directly studying 2-(pyridin-4-yl)acetonitrile, these studies on related pyridine derivatives showcase the predictive power of DFT in optimizing synthetic strategies. ias.ac.inrsc.org

Energetic and Transition State Analysis

A key application of DFT in reaction analysis is the detailed examination of the reaction's energy profile, including the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. Variational Transition State Theory (VTST) provides a framework for finding the best dividing surface between reactants and products, which is crucial for accurate rate constant calculations. scispace.com

Molecular Docking and Ligand-Protein Binding Interaction Studies of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. These studies involve docking the ligands into the active sites of target proteins to predict binding affinities and interaction modes. For example, pyrazole (B372694) carboxylic acid derivatives incorporating a pyridine-4-carbonyl moiety have been docked against targets like LD transpeptidase, heme oxygenase, and PPAR gamma to evaluate their potential as antimicrobial, antioxidant, and anti-diabetic agents. rsc.org Similarly, other heterocyclic derivatives have been studied for their interactions with enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are targets for antimicrobial drugs.

The results of these docking studies are often presented in terms of a docking score and a detailed view of the binding interactions, such as hydrogen bonds and π-π stacking. The table below summarizes findings from molecular docking studies on various derivatives containing the pyridine moiety.

Derivative ClassTarget ProteinKey Interactions NotedReference
Pyrazole Carboxylic AcidsLD Transpeptidase, Heme Oxygenase, PPAR GammaHydrogen bonding, van der Waals interactions rsc.org
Thiazole-Pyridine ComplexesDNAIntercalative binding mode sci-hub.se
2,6-Diphenylpiperidin-4-olRenin (4PYV)Hydrogen bonds with THR-77, ASP-32; Interaction with PHE-117 ijpbs.com

These computational predictions of ligand-protein interactions are invaluable for prioritizing compounds for synthesis and further biological testing.

Theoretical Investigations of Solvent Effects and Steric Parameters

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties and reactivity. Computational methods can model these effects to provide a more accurate picture of molecular behavior in solution. Similarly, the size and shape of substituents (steric effects) play a crucial role in determining reaction outcomes and molecular conformations.

Theoretical studies on pyridine derivatives often employ models like the Polarizable Continuum Model (PCM) to account for solvent effects. bas.bg These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties like molecular stability, dipole moments, and electronic spectra in different environments. For example, studies on imidazopyridine derivatives have shown that the stability of different tautomers can vary significantly with solvent polarity. bas.bg The Lippert-Mataga equation is often used in conjunction with experimental data to analyze the change in dipole moment upon photoexcitation, providing insights into the intramolecular charge transfer characteristics of molecules in different solvents. researchgate.net

Future Research Directions and Emerging Paradigms in 2 Pyridin 4 Yl Acetonitrile Chemistry

Development of Novel and Highly Efficient Catalytic Systems

The synthesis of pyridines and their derivatives, including 2-(pyridin-4-yl)acetonitrile, is a central theme in organic chemistry. rsc.orgchim.it A primary objective for future research is the development of novel and highly efficient catalytic systems that offer improved yields, milder reaction conditions, and greater atom economy. rsc.org

Transition metal catalysis, particularly with cobalt, has shown promise for the [2+2+2] cycloaddition of alkynes and nitriles to form pyridine (B92270) rings. rsc.org However, many existing cobalt catalysts, such as those with Cp or Cp* ligands, suffer from instability or require harsh conditions. rsc.org Future work will likely focus on designing more robust and user-friendly catalysts. For instance, air-stable Co(III) precatalysts with hemilabile P-N ligands that can be reduced in situ to the active Co(I) species represent a significant step forward. rsc.org These systems avoid the handling difficulties associated with thermally unstable precatalysts like [CoCp(Me₃SiC₂H₄)₂]. rsc.org The development of catalysts that can effectively handle a wider range of substrates, including discrete alkynes and various nitriles, remains a key challenge. rsc.org

Organocatalysis also presents a promising frontier. Chiral Lewis bases derived from pyridyl oxazolines are being explored for asymmetric reductions, offering a metal-free alternative to traditional methods. arkat-usa.org Research in this area will likely aim to enhance the enantioselectivity of these catalysts by modifying the catalyst structure to better understand its effect on the reaction's selectivity. arkat-usa.org The development of novel organic catalysts, such as trityl chloride for the one-pot synthesis of 2,4,6-triarylpyridines, demonstrates the potential for discovering new, efficient, and homogeneous catalytic systems that operate under neutral, solvent-free conditions. cdnsciencepub.com

Catalyst SystemReaction TypeAdvantages & Future Directions
Co(I) Complexes [2+2+2] CycloadditionEfficient for pyridine synthesis. Future work aims at developing stable precatalysts and expanding substrate scope. rsc.org
Pyridyl Oxazoline Esters Asymmetric Ketone ReductionOrganocatalytic, metal-free. Research focuses on improving enantioselectivity through structural modification. arkat-usa.org
Trityl Chloride Pseudo Four-Component CondensationHomogeneous, efficient for triarylpyridine synthesis under neutral conditions. Potential for broader applications. cdnsciencepub.com
Palladium Catalysis Annulation ReactionsUseful for synthesizing multisubstituted indolizines from 2-(pyridin-2-yl)acetonitrile derivatives. acs.org

Expansion of the Scope of Regioselective C-H Functionalization Methodologies

Direct C-H functionalization of pyridines is a powerful strategy for derivatization, avoiding the need for pre-functionalized starting materials. chemrxiv.org However, achieving regioselectivity, particularly at the C4 position or meta-position of the pyridine ring, remains a significant challenge due to the inherent electronic properties of the heterocycle. chemrxiv.orgnih.gov

Future research will focus on expanding the toolbox of regioselective C-H functionalization methods. One emerging paradigm involves a redox-neutral dearomatization-rearomatization process, which enables highly regioselective meta-C-H functionalization of pyridines without the need for a catalyst. nih.gov This approach has been successfully applied for trifluoromethylation, halogenation, and nitration, and its expansion to other functional groups is a likely avenue for future investigation. nih.gov

Another strategy involves the use of removable blocking groups to direct functionalization to a specific site. For example, a simple maleate-derived blocking group has been shown to enable precise Minisci-type decarboxylative alkylation at the C4-position of various pyridines. chemrxiv.org This method is scalable and uses inexpensive starting materials, pointing towards a strategic shift where C-H functionalization is used at the beginning of a synthetic sequence rather than as a late-stage modification. chemrxiv.org The development of new directing groups and a deeper understanding of noncovalent interactions between substrates and catalysts will be crucial for achieving selective functionalization at remote C-H bonds. mdpi.comrsc.org

Functionalization StrategyTarget PositionKey Features & Future Scope
Dearomatization-Rearomatization meta-C-HCatalyst-free, broad scope for various functional groups. Expansion to other azaarenes is a potential direction. nih.gov
Maleate-Derived Blocking Group C4-AlkylationHigh regioselectivity, scalable, uses inexpensive materials. Promotes early-stage C-H functionalization. chemrxiv.org
Directing Group Assistance Ortho- and Remote C-HEnables regiocontrol through metallacycle formation. Future work involves designing more efficient directing groups for distal C-H activation. dmaiti.com

Advanced Applications in Functional Materials Science Utilizing Pyridineacetonitrile Precursors

Pyridineacetonitrile derivatives are emerging as valuable precursors for the synthesis of advanced functional materials, particularly in the field of optoelectronics. mdpi.compolytechnique.edu The development of novel materials with tailored electronic and photophysical properties is a key area of future research. polytechnique.edutaylorfrancis.com

One promising application is in the creation of Aggregation-Induced Emission (AIE) luminogens. Molecules synthesized via Knoevenagel condensation between pyridinyl acetonitriles and donor aldehydes, such as 4-(di-p-tolylamino)benzaldehyde, have shown potential for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The position of the nitrogen atom in the pyridine ring of the pyridineacetonitrile precursor significantly influences the photophysical properties of the final AIE molecule. mdpi.com Future research will likely explore a wider range of pyridineacetonitrile isomers and donor molecules to fine-tune the emission colors and efficiencies of these materials for various display and lighting applications. mdpi.com

The broader field of materials science is continuously seeking novel molecular precursors to engineer new materials like thin films, porous materials, and sensors. polytechnique.edursc.org Organometallic complexes and conjugated organic molecules serve as fundamental building blocks for materials with controlled luminescent, magnetic, or conductive properties. polytechnique.eduresearchgate.net The chemical versatility of the nitrile and pyridine groups in this compound makes it an attractive starting point for constructing more complex molecular architectures for these applications. cymitquimica.com Future efforts will likely focus on incorporating pyridineacetonitrile-based units into larger, well-defined structures for applications in areas such as data storage, sensing, and catalysis. rsc.orguni-due.de

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Chemical Biology

The intersection of synthetic organic chemistry and chemical biology offers exciting opportunities to use tailored small molecules to investigate and manipulate biological processes. lon.ac.ukmanchester.ac.uk this compound and its derivatives are becoming increasingly relevant in this interdisciplinary space, particularly in medicinal chemistry and the development of molecular probes. utmb.eduacs.org

Future research will likely leverage the this compound scaffold to design and synthesize novel compounds with specific biological activities. For example, derivatives of this compound are being investigated as potential therapeutic agents. Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, synthesized from nitrile precursors, have been identified as novel macrofilaricidal compounds for treating human filarial infections. acs.org Further optimization of these lead compounds to improve their efficacy and metabolic stability is a clear future direction. acs.org

Moreover, the development of molecular tools to probe biological systems is a major goal of chemical biology. utmb.edu This involves creating molecules that can be used for applications like proximity labeling to map protein interactions or as probes for advanced imaging techniques. manchester.ac.ukutmb.edu The synthetic accessibility of this compound and the ability to modify its structure make it a suitable platform for creating such tools. google.com Research in this area could involve designing photoactivatable probes or fluorescent labels based on the pyridineacetonitrile core to study protein function and regulation in the context of various diseases. manchester.ac.ukutmb.edu

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Pyridin-4-YL)acetonitrile, and how can reaction conditions be optimized?

  • Synthetic Routes :

  • Nucleophilic substitution reactions between pyridinyl derivatives and acetonitrile precursors (e.g., reaction of 1-(pyridin-4-yl)piperazine with 2-chloroacetonitrile in the presence of a base) .
  • Cyclocondensation reactions involving pyridine-containing intermediates under reflux conditions in solvents like ethanol or acetonitrile .
    • Optimization Parameters :
  • Temperature : Room temperature for mild reactions; reflux (70–100°C) for enhanced reactivity .
  • Catalysts : Use of bases (e.g., NaOtBu) to deprotonate intermediates and accelerate substitution .
  • Purification : Column chromatography or recrystallization to improve yield and purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm proton environments and carbon backbone (e.g., δ 2.76–3.20 ppm for piperazine protons in related compounds) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peaks matching C8_8H7_7N3_3) .
  • Infrared (IR) Spectroscopy : Detection of nitrile (C≡N) stretches near 2240 cm1^{-1} .
    • Multi-Method Validation : Cross-referencing spectral data ensures structural accuracy .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies are used to study these interactions?

  • Mechanistic Insights :

  • The pyridine ring and nitrile group enable hydrogen bonding and π-π stacking with enzyme active sites (e.g., kinase inhibition) .
    • Methodologies :
  • Biochemical Assays : Enzyme inhibition assays (IC50_{50} determination) using fluorogenic substrates .
  • Molecular Docking : Computational simulations (AutoDock, Schrödinger) to predict binding modes and affinity .
  • Structure-Activity Relationships (SAR) : Modifying substituents (e.g., methoxy groups) to enhance selectivity .

Q. What role does this compound play in the development of optical sensors, and how are its electronic properties characterized?

  • Sensor Applications :

  • Acts as a fluorophore in BODIPY-based sensors for detecting trace water in acetonitrile via intramolecular charge transfer (ICT) .
    • Electronic Characterization :
  • DFT Calculations : B3LYP/6-31G(d,p) level analysis to map HOMO-LUMO distributions (e.g., LUMO localization on pyridinyl-acetonitrile moiety) .
  • Spectroscopic Analysis : UV-Vis (red shifts at 465→695 nm) and fluorescence (emission at 730 nm) to monitor water-induced structural changes .

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